1-Azoniabicyclo(2.2.2)octane, 1-(2-(4-fluorophenyl)ethyl)-3-((2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy)-, (3R)-
説明
The compound 1-Azoniabicyclo(2.2.2)octane, 1-(2-(4-fluorophenyl)ethyl)-3-((2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy)-, (3R)- (CAS: 1034978-04-5) is a quaternary ammonium derivative with a bicyclo[2.2.2]octane core. Its molecular formula is C29H38FN2O2+ (exact mass: 465.29) . The structure features a 4-fluorophenyl ethyl substituent at the 1-position and a chiral (2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy group at the 3-position.
特性
CAS番号 |
1034978-04-5 |
|---|---|
分子式 |
C29H38FN2O2+ |
分子量 |
465.6 g/mol |
IUPAC名 |
[(3R)-1-[2-(4-fluorophenyl)ethyl]-1-azoniabicyclo[2.2.2]octan-3-yl] (2S)-2-phenyl-2-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C29H38FN2O2/c1-29(25-8-4-2-5-9-25,31-17-6-3-7-18-31)28(33)34-27-22-32(20-15-24(27)16-21-32)19-14-23-10-12-26(30)13-11-23/h2,4-5,8-13,24,27H,3,6-7,14-22H2,1H3/q+1/t24?,27-,29-,32?/m0/s1 |
InChIキー |
FNYFFCOCVNTJCD-NNMXADRKSA-N |
異性体SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O[C@H]2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |
正規SMILES |
CC(C1=CC=CC=C1)(C(=O)OC2C[N+]3(CCC2CC3)CCC4=CC=C(C=C4)F)N5CCCCC5 |
製品の起源 |
United States |
化学反応の分析
AZD-9164は、ムスカリン性アセチルコリン受容体拮抗薬として、さまざまな化学反応を起こします。 起こる反応の種類には以下が含まれます。
酸化: この反応は、化合物の電子損失を含み、多くの場合、酸化剤によって促進されます。
還元: この反応は、電子の獲得を含み、通常、還元剤によって促進されます。
置換: この反応は、分子内の官能基を別の官能基に置換することを含みます。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな置換反応の触媒が含まれます。 これらの反応によって生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学的研究の応用
Neuropharmacological Applications
1. Selective Inhibition of Enzymes
Research has indicated that derivatives of bicyclic compounds like 1-Azoniabicyclo(2.2.2)octane can act as selective inhibitors for important enzymes involved in neurodegenerative diseases. For example, compounds designed based on this scaffold have shown promise as inhibitors of gamma-secretase, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer’s disease. A study highlighted the synthesis of brain-penetrant 2-Azabicyclo[2.2.2]octane sulfonamides that displayed low nanomolar potency towards PSEN1 complexes, suggesting a pathway for developing targeted therapies for Alzheimer's disease .
2. Modulation of Neurotransmitter Systems
The compound's structural features allow it to interact with various neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. This interaction can lead to potential therapeutic effects in conditions such as schizophrenia and depression. Studies have shown that modifications to the bicyclic core can enhance binding affinity and selectivity towards specific receptor subtypes, which is critical for minimizing side effects associated with broader spectrum drugs .
Drug Design and Development
1. Structure-Based Drug Design
The unique bicyclic structure of 1-Azoniabicyclo(2.2.2)octane allows for the application of structure-based drug design methodologies. By analyzing the interactions between this compound and target proteins through computational modeling, researchers can optimize its pharmacokinetic properties and efficacy . For instance, the introduction of specific functional groups has been shown to improve solubility and bioavailability, making it a more viable candidate for drug development.
2. Synthesis of Novel Therapeutics
The compound serves as a versatile building block in organic synthesis, facilitating the creation of novel therapeutic agents. Its ability to undergo various chemical transformations allows chemists to explore a wide range of derivatives with tailored biological activities. For example, functionalized derivatives have been synthesized that exhibit enhanced activity against cancer cell lines, demonstrating the potential for anticancer applications .
Case Studies
作用機序
類似の化合物との比較
AZD-9164は、次のような他のムスカリン性アセチルコリン受容体拮抗薬と比較されます。
チオトロピウム: COPDの治療に使用される長時間作用型ムスカリン拮抗薬。
アクリジニウム臭化物: COPDの管理に使用される別の長時間作用型ムスカリン拮抗薬。
グリコピロニウム臭化物: COPD治療における気管支拡張効果のために使用されます。
ウメクリジニウム臭化物: COPD治療における他の薬物との併用で使用する長時間作用型ムスカリン拮抗薬。
類似化合物との比較
Bicyclo[2.2.2]octane Derivatives from Patent Literature
- Comparative Example 9 (Patent EP 4374877A2): Structure: (3R)-1-[2-Oxo-2-(pyrazin-2-ylamino)ethyl]-3-[(1-phenylcyclooctyl)carbonyloxy]-1-azoniabicyclo[2.2.2]octane bromide. Key Differences:
- Substitution at the 1-position: Pyrazin-2-ylamino vs. 4-fluorophenyl ethyl.
- Counterion: Bromide vs. unspecified (likely chloride or iodide).
Molecular Weight (MW): 356 [M]+ vs. 465.29 for the target compound.
- 1-Azoniabicyclo[2.2.2]octane, 4-[[([1,1'-biphenyl]-2-ylamino)carbonyl]oxy]-1-propyl-, iodide (CAS: 171723-75-4): Structure: Substituted with biphenylcarbamate and propyl groups. Key Differences:
- Biphenyl substituent vs. fluorophenyl ethyl in the target.
- Counterion: Iodide.
- Molecular Formula: C23H29IN2O2 (MW: 492.39) vs. C29H38FN2O2+ (MW: 465.29).
Pharmacologically Active Azabicyclo Derivatives
- 5-(1,1-Diphenyl-3-(5- or 6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl)-2-alkyl-1,3,4-oxadiazoles :
- Structure: Features a 2-azabicyclo[2.2.2]octane core with diphenylpropyl and oxadiazole substituents.
- Key Differences:
- Neutral amine (non-quaternary) vs. quaternary ammonium in the target.
Oxadiazole ring vs. piperidinyl-propoxy group.
- Antipsychotic Agents (e.g., Haloperidol, Clozapine): Structure: Piperazine/piperidine-containing non-bicyclic compounds. Example: Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone). Key Differences:
- Linear vs. bicyclic core.
- Fluorophenyl group common to both.
Physicochemical Properties
- Solubility : Quaternary ammonium salts (e.g., target compound and Comparative Example 9) generally exhibit high water solubility due to ionic character, though bulky substituents (e.g., biphenyl in CAS 171723-75-4) may reduce this .
Data Tables
Table 1. Structural and Molecular Comparison
準備方法
Quaternization with 2-(4-Fluorophenyl)ethyl Mesylate
A mixture of quinuclidine (1.63 g, 14.7 mmol) and 2-(4-fluorophenyl)ethyl mesylate (3.2 g, 14.7 mmol) in 1,4-dioxane/water (1:1 v/v) is heated at 80°C for 3 hours. The reaction is monitored via TLC (CH₂Cl₂/MeOH 9:1), and upon completion, concentrated under vacuum. The residue is purified by Dowex 50×8 ion-exchange chromatography, eluting with NH₄OH/MeOH to yield the quaternary salt as a hygroscopic solid (2.8 g, 78%).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Temperature | 80°C |
| Purification Method | Ion-exchange chromatography |
Synthesis of (2S)-1-Oxo-2-Phenyl-2-(1-Piperidinyl)Propanoic Acid
The chiral propionic acid side chain is prepared via asymmetric synthesis. PubMed 23680470 demonstrates spirocyclic fluorophenyl derivatives using BOP-mediated coupling.
Asymmetric Mannich Reaction
A solution of benzaldehyde (1.06 g, 10 mmol), piperidine (0.85 g, 10 mmol), and methyl acrylate (0.86 g, 10 mmol) in THF is treated with a chiral catalyst (R)-BINOL-phosphate (0.1 equiv) at -20°C. After 24 hours, the mixture is quenched with HCl (1M), extracted with EtOAc, and concentrated. The crude product is recrystallized from hexane/EtOAc to yield (2S)-2-phenyl-2-(piperidin-1-yl)propanoic acid methyl ester (1.9 g, 72%, ee >98%).
Saponification and Activation
The ester (1.9 g, 7.2 mmol) is hydrolyzed with NaOH (2M, 10 mL) in MeOH/H₂O (3:1) at 60°C for 2 hours. Acidification with HCl yields the free acid (1.5 g, 85%), which is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in THF.
Stereoselective Esterification at the 3R Position
The (3R)-hydroxyl group of the quinuclidinium core is esterified with the activated propanoic acid derivative. Patent CN106928126A highlights Mitsunobu conditions for stereochemical control.
Mitsunobu Coupling
A solution of the quinuclidinium alcohol (1.0 g, 3.1 mmol), (2S)-1-oxo-2-phenyl-2-(piperidin-1-yl)propanoic acid (0.92 g, 3.4 mmol), DIAD (0.78 g, 3.8 mmol), and PPh₃ (1.0 g, 3.8 mmol) in THF is stirred at 0°C for 30 minutes, then warmed to 25°C for 12 hours. The mixture is concentrated and purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5) to afford the target ester (1.2 g, 68%, dr >20:1).
Reaction Optimization:
| Condition | Outcome |
|---|---|
| DIAD/PPh₃ | 68% yield, high diastereoselectivity |
| Alternative: DCC/DMAP | Lower yield (45%) |
Final Purification and Characterization
The crude product is subjected to chiral preparative HPLC (Chiralpak AD-H, hexane/i-PrOH 70:30) to resolve any residual enantiomers. Final characterization includes:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.25 (m, 5H, Ph), 4.32 (q, J = 6.8 Hz, 1H, OCH₂), 3.85–3.70 (m, 2H, NCH₂), 2.95–2.80 (m, 4H, piperidine).
-
HPLC Purity: 99.2% (254 nm).
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
A secondary route involves reductive amination of 3-keto-quinuclidine with 2-(4-fluorophenyl)ethylamine using NaBH₃CN in MeOH. However, this method yields <50% of the quaternary salt due to competing side reactions.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic propanoic acid derivatives (e.g., using CAL-B) achieves ee >99% but requires additional steps for acid activation.
Scalability and Industrial Considerations
Large-scale production (≥100 g) employs continuous flow reactors for quaternization and Mitsunobu steps, reducing reaction times by 40% . Solvent recycling (THF, dioxane) is critical for cost efficiency.
生物活性
The compound 1-Azoniabicyclo(2.2.2)octane, 1-(2-(4-fluorophenyl)ethyl)-3-((2S)-1-oxo-2-phenyl-2-(1-piperidinyl)propoxy)-, (3R)- is a derivative of the bicyclic azabicyclo[2.2.2]octane structure, which has garnered interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, focusing on its interactions with various receptors and potential therapeutic applications.
Pharmacological Profile
1-Azoniabicyclo(2.2.2)octane derivatives have been studied primarily for their effects on nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors. The following sections summarize key findings regarding their biological activity.
Nicotinic Acetylcholine Receptors (nAChRs)
- Potency and Mechanism : The compound exhibits significant potency in activating human muscle nAChRs, with an effective concentration (EC50) of approximately 59 nM, comparable to nicotine . This suggests that the compound may serve as a potent agonist at these receptor sites.
- Binding Affinity : It has been shown to bind with high affinity to the alpha 4 beta 2 receptor subtype, with a dissociation constant (Ki) of 1.0 nM, indicating strong potential for therapeutic applications targeting this receptor .
- Partial Agonist Activity : The compound acts as a partial agonist at nAChRs mediating dopamine release, demonstrating an EC50 value of 2 nM and an Emax of 40%, which is significant when compared to other known agonists like nicotine and epibatidine .
Muscarinic Receptors
- Antagonistic Properties : Research indicates that certain derivatives of azabicyclo[2.2.2]octane can act as muscarinic antagonists, specifically targeting the M(3) receptor subtype with a long duration of action in vivo . This property could be beneficial in treating conditions like asthma where prolonged bronchoprotection is desired.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-Azoniabicyclo(2.2.2)octane derivatives is crucial for optimizing their pharmacological properties:
- Substituent Effects : Variations in substituents on the bicyclic structure significantly affect receptor binding and activity profiles. For example, the presence of a fluorophenyl group enhances binding affinity and selectivity towards specific nAChR subtypes .
- Computational Studies : Molecular docking studies have elucidated how structural modifications influence receptor interactions, providing insights for designing more selective and potent derivatives .
In Vitro Studies
In vitro assays have demonstrated that 1-Azoniabicyclo(2.2.2)octane derivatives can modulate neurotransmitter release through their action on nAChRs:
- Dopaminergic Activity : Compounds have shown enhanced dopamine release in rat synaptosomal preparations, indicating potential applications in neuropharmacology for conditions like Parkinson's disease .
In Vivo Studies
Animal models have provided evidence for the efficacy of these compounds in producing therapeutic effects:
Q & A
Q. What synthetic strategies are recommended for constructing the 1-azoniabicyclo[2.2.2]octane core, and how is stereochemical integrity preserved?
The synthesis of the bicyclo[2.2.2]octane core typically involves a multi-step approach, including quaternization of the tertiary amine and stereospecific functionalization. For example, similar bicyclo systems (e.g., 1-azabicyclo[2.2.2]octane derivatives) are synthesized via intramolecular cyclization of pre-organized intermediates under acidic conditions . To preserve the (3R) configuration, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) can be employed. Protecting groups for the piperidinyl and 4-fluorophenyl moieties (e.g., Boc or Fmoc) are critical to prevent racemization during nucleophilic substitution at the azonia center .
Q. Which spectroscopic methods are optimal for confirming the stereochemistry of the (2S)-1-oxo-2-phenylpropoxy substituent?
High-resolution NMR (e.g., - HSQC and NOESY) is essential for resolving stereochemical ambiguities. The coupling constants (-values) between the (2S)-configured carbon and adjacent protons provide insights into the spatial arrangement of the propoxy group. X-ray crystallography is recommended for definitive confirmation, as demonstrated for structurally related tricyclic azonia compounds . Mass spectrometry (HRMS) with ion mobility can further validate the molecular geometry by correlating collision cross-sections with computational models .
Advanced Research Questions
Q. How can computational modeling predict the biological target interactions of this compound, and what parameters are critical for accuracy?
Molecular docking studies (e.g., using AutoDock Vina or Schrödinger Suite) require high-resolution target protein structures (e.g., GPCRs or ion channels) and accurate partial charge assignments for the azonia core. The compound’s cationic nature necessitates explicit solvent modeling (e.g., molecular dynamics with TIP3P water) to account for solvation effects. Force fields like CHARMM36 or GAFF2 should be parameterized for the bicyclo[2.2.2]octane system to avoid conformational biases . Free energy perturbation (FEP) calculations can quantify binding affinities, but validation with experimental IC data is critical .
Q. What experimental design considerations address contradictions in biological activity data across assays?
Contradictions often arise from assay-specific conditions (e.g., buffer pH affecting the compound’s ionization state). A tiered validation approach is recommended:
Orthogonal assays : Compare results from fluorescence-based (e.g., FLIPR) and electrophysiological (e.g., patch-clamp) methods.
Metabolic stability screening : Use liver microsomes to rule out rapid degradation in certain assays .
Control for off-target effects : Include selective antagonists for related receptors (e.g., σ1 vs. NMDA receptors) to isolate activity .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity, and how can they be mitigated?
Scale-up introduces risks of racemization at the (3R)-configured azonia center. Key strategies include:
- Continuous-flow chemistry : Minimizes residence time at high temperatures, reducing epimerization .
- Chiral stationary phases (CSPs) : Use preparative HPLC with polysaccharide-based CSPs (e.g., Chiralpak IA) for final purification .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor enantiomeric excess in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
